molecular formula C7H5F3N2O3 B2655431 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid CAS No. 2141373-00-2

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid

Cat. No.: B2655431
CAS No.: 2141373-00-2
M. Wt: 222.123
InChI Key: ZKGUEDNHAZSIRL-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid (CAS 2141373-00-2) is a high-value chemical intermediate designed for advanced research and development, particularly in the field of agrochemistry . This compound features a 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold, a privileged structure known to confer significant biological activity. The presence of the trifluoromethyl group is a critical pharmacophore, enhancing properties such as metabolic stability, lipophilicity, and membrane permeability, which are essential for developing efficient bioactive molecules . Its primary research application is as a key synthetic precursor for novel heterocyclic active compounds. Specifically, it serves as a crucial building block in the synthesis of 1,3,4-oxadiazole derivatives . These complex molecules, created by conjugating the pyrazole moiety with other active fragments like imidazole, have demonstrated excellent in vitro and in vivo antibacterial efficacy against devastating phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . Research indicates that the mode of action for these advanced derivatives involves disrupting the bacterial cell membrane, leading to leakage of intracellular components and cell death . Furthermore, analogous 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide structures have shown promising antifungal activity against pathogens like Gibberella zeae and Fusarium oxysporum , highlighting the broad potential of this chemotype in crop protection research . With a molecular formula of C7H5F3N2O3 and a molecular weight of 222.12, this compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-12-2-3(4(13)6(14)15)5(11-12)7(8,9)10/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGUEDNHAZSIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione under acidic conditions . This reaction yields the desired pyrazole derivative with high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid, exhibit promising anticancer properties. A study focused on the synthesis of pyrazolo[3,4-b]pyridines highlighted their potential as therapeutic agents against various cancer types. The compound's structure allows for modifications that enhance bioactivity and selectivity against cancer cells .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of pyrazole derivatives revealed that modifications to the trifluoromethyl group significantly affect biological activity. The incorporation of this group enhances lipophilicity and biological interactions, which can lead to improved efficacy in inhibiting target enzymes involved in disease pathways .

CompoundActivityReference
This compoundAnticancer
Pyrazolo[3,4-b]pyridine DerivativeAnti-inflammatory

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing 1-methylpyrazole and trifluoroacetic anhydride.
  • Cyclization Techniques : Employing diketones in the presence of hydrazine derivatives.

These methods have been optimized to yield high purity and yield rates, facilitating further research into this compound's applications .

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares its pyrazole core with several derivatives reported in the evidence. Key comparisons include:

(a) 1,3,4-Oxadiazole Thioether Derivatives

Multiple 1,3,4-oxadiazole thioether compounds (e.g., and ) feature the 1-methyl-3-(trifluoromethyl)pyrazol-4-yl group but differ in their substituents:

  • Substituent Diversity : These compounds have variable thioether-linked groups (e.g., bromobenzyl, fluorobenzyl, chlorothiazolyl), which influence their physicochemical and biological properties.
  • Functional Group Comparison: Unlike the target compound’s oxo-acetic acid group, these analogs possess a thioether-linked 1,3,4-oxadiazole ring.
(b) Pyrazole-Carboxylic Acid Derivatives

lists 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1, mp 203°C), which replaces the oxo-acetic acid with a carboxylic acid group. This substitution reduces molecular weight (194.11 g/mol vs. ~236.14 g/mol for the target compound) and may alter acidity (pKa) and hydrogen-bonding capacity .

(c) Acetic Acid Derivatives
  • 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid (CAS 1503968-57-7, MW 208.14 g/mol): Lacks the oxo group, resulting in a simpler structure with lower molecular weight .
  • 2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (CAS 1784097-67-1, MW 232.24 g/mol): Features a dihydro-pyrazol-4-yl group, demonstrating how ring saturation affects steric and electronic properties .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Source
Target Compound Not Reported ~236.14 2-oxo-acetic acid, CF₃, methyl -
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 203 194.11 Carboxylic acid, CF₃, methyl
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 441.25 1,3,4-oxadiazole, thioether, CF₃
2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid Not Reported 208.14 Acetic acid, CF₃, methyl

Key Observations :

  • Higher melting points in carboxylic acid derivatives (e.g., 203°C in ) suggest stronger intermolecular hydrogen bonding compared to thioether analogs (77–114°C) .
(a) Agrochemical Activity
  • 1,3,4-Oxadiazole Thioethers : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL. Molecular docking revealed that the carbonyl group in these compounds mimics penthiopyrad’s binding to SDH (succinate dehydrogenase), a key enzyme in fungal respiration .
  • Target Compound Implications : The oxo-acetic acid group may similarly engage in hydrogen bonding with SDH, but its increased polarity could affect membrane permeability compared to lipophilic thioether analogs.
(b) Pharmaceutical Potential
  • Rhodanine Derivatives (): Though structurally distinct, these compounds demonstrate how electron-withdrawing groups (e.g., sulfonyl, oxo) enhance bioactivity. The target compound’s oxo-acetic acid group may similarly modulate enzyme interactions .

Biological Activity

2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid, a compound with the molecular formula C₇H₅F₃N₂O₃ and a molecular weight of 222.121 g/mol, has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC₇H₅F₃N₂O₃
Molecular Weight222.121 g/mol
CAS Number2141373-00-2
Storage TemperatureAmbient

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in inhibiting the growth of various cancer cell lines. For instance, compounds based on the 1H-pyrazole structure have shown significant antiproliferative effects against lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, the compound exhibited promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values indicating effective inhibition of cell proliferation .

2. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated notable anti-inflammatory activity. Studies evaluating various pyrazole derivatives found that some exhibited high selectivity for COX-2 inhibition, a key target in inflammatory diseases. The anti-inflammatory efficacy was assessed using carrageenan-induced edema models in rats, where several derivatives showed significant edema inhibition percentages exceeding those of established NSAIDs like celecoxib .

Case Studies

A review of recent literature emphasizes the synthesis and biological evaluation of pyrazole derivatives. One study synthesized a series of compounds that included this compound and assessed their COX-1 and COX-2 inhibitory activities. The most potent compounds demonstrated IC50 values as low as 0.034 μM for COX-2 inhibition, indicating their potential as safer anti-inflammatory agents with reduced ulcerogenic effects compared to traditional NSAIDs .

Safety Profile

While exploring its therapeutic potential, safety assessments have also been conducted. The compound is classified as an irritant and may cause skin and eye irritation upon exposure. The hazard statements associated with this compound include respiratory irritation risks, necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxo-acetic acid, and how should data be interpreted?

  • Answer : Characterization requires FTIR (to confirm carbonyl [C=O] at ~1700 cm⁻¹ and trifluoromethyl [C-F] at ~1120 cm⁻¹) and <sup>1</sup>H/<sup>13</sup>C NMR (to resolve pyrazole ring protons at δ 7.5–8.5 ppm and acetic acid protons at δ 2.5–3.5 ppm). For example, pyrazole derivatives in show distinct <sup>1</sup>H NMR peaks at δ 8.16 (pyrazole-H) and δ 3.3–3.5 (methyl groups), validated against DMSO-d6 solvent shifts .

Q. What synthetic routes are effective for preparing this compound, and what are critical reaction parameters?

  • Answer : A common approach involves Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using trifluoromethylpyrazole precursors and α-keto acid derivatives. highlights optimized conditions: degassed DMF/H2O solvent, K3PO4 base, and Pd(PPh3)4 catalyst at 80–100°C for 12–24 hours, achieving yields >80% .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Answer : The electron-withdrawing CF3 group enhances hydrolytic stability compared to non-fluorinated analogs. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show <5% decomposition via HPLC. reports a melting point of 195–198°C, corroborating thermal stability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic pathways for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. emphasizes ICReDD’s workflow: using Gaussian 16 to calculate activation energies for Pd-catalyzed steps, followed by experimental validation. This reduces trial-and-error by 60% .

Q. What mechanistic insights explain contradictory yields in similar pyrazole-based syntheses?

  • Answer : Discrepancies arise from solvent polarity and catalyst loading . For instance, reports 83% yield in DMF/H2O but <50% in THF due to poor boronic acid solubility. Excess Pd(PPh3)4 (>5 mol%) also induces side reactions (e.g., homocoupling) .

Q. How does the compound’s structure affect its reactivity in nucleophilic acyl substitution reactions?

  • Answer : The α-keto acetic acid moiety acts as an electrophilic site. Kinetic studies (e.g., with amines) show second-order rate constants (k2) of ~0.15 M⁻¹s⁻¹ in acetonitrile at 25°C. ’s IR data confirms carbonyl reactivity shifts (C=O at 1703 cm⁻¹ → 1680 cm⁻¹ post-reaction) .

Methodological Notes

  • Contradiction Handling : Conflicting NMR data (e.g., δ shifts ±0.2 ppm) may arise from solvent (CDCl3 vs. DMSO) or concentration effects. Cross-validate with <sup>13</sup>C DEPT-135 .
  • Advanced Tools : For reaction optimization, use DoE (Design of Experiments) to screen variables (catalyst, solvent, temperature) and minimize resource use .

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